

Application Notes and Protocols for Isoborneol as a Flavoring Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoboonein*

Cat. No.: *B047673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoborneol is a bicyclic monoterpene alcohol, an isomer of the more commonly known borneol.^[1] It is a naturally occurring compound found in the essential oils of various plants, including rosemary, lavender, ginger, and nutmeg.^{[2][3][4]} Characterized by its distinct woody, camphor-like, and spicy aroma, isoborneol is utilized as a flavoring agent in a variety of food and beverage products.^{[2][3][5]} It is also used in the fragrance industry for perfumes and personal care items.^{[5][6]} From a regulatory standpoint, isoborneol is recognized as a synthetic flavoring substance by the U.S. Food and Drug Administration (FDA) and has been deemed Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).^{[3][7][8]}

These application notes provide a comprehensive overview of isoborneol's properties, regulatory status, and applications in the food industry. Furthermore, detailed experimental protocols are presented for its sensory evaluation, stability assessment, and analytical quantification, providing a technical resource for research and product development.

Application Notes

Physicochemical Properties and Sensory Profile

Isoborneol is a white, crystalline solid at room temperature.^{[9][10]} Its distinct sensory characteristics are pivotal to its function as a flavoring agent. The flavor and aroma profile is

complex, often described as having camphoraceous, woody, minty, and spicy notes.[2] This profile allows it to impart a unique, cooling, and somewhat spicy or herbal character to food products.[2]

Table 1: Physicochemical and Sensory Properties of Isoborneol

Property	Value / Description	Reference(s)
Chemical Name	(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol	[4]
CAS Number	124-76-5	[9][11]
FEMA Number	2158	[9][12][11]
JECFA Number	1386	[8][9]
Molecular Formula	C ₁₀ H ₁₈ O	[2][9]
Molecular Weight	154.25 g/mol	[2][11]
Appearance	White crystalline solid/flakes	[2][9][10]
Melting Point	212-214 °C (sublimes)	[13][14]
Boiling Point	~213 °C	[15]
Solubility	Insoluble in water; soluble in ethanol and other organic solvents	[6][7]
Odor Profile	Camphoreous, minty, herbal, earthy, woody, spicy	[2][12][15]

| Taste Profile | Balsamic, camphoraceous, herbal, woody, with a cooling sensation |[2][12] |

Regulatory Status and Safety

Isoborneol is approved for use as a synthetic flavoring substance in food for human consumption under specific regulations. Its safety has been evaluated by international bodies, supporting its use within established good manufacturing practices.

- United States: Isoborneol is listed in the Code of Federal Regulations, 21 CFR 172.515, as a synthetic flavoring substance permitted for direct addition to food.[7][16][17]
- FEMA GRAS: It holds FEMA number 2158, and its GRAS status was reaffirmed based on a comprehensive safety assessment.[8][9]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated isoborneol (No. 1386).[9][18]

Toxicological data indicates a low order of acute toxicity. The oral LD50 in rats is reported as 5,033 mg/kg.[19] Safety assessments conclude that at current levels of use, isoborneol does not pose a risk to human health.[20]

Table 2: Toxicological Data for Isoborneol

Endpoint	Species	Value	Reference(s)
Acute Oral Toxicity (LD50)	Rat	5,033 mg/kg	[19]
Skin Irritation	-	Causes skin irritation	[21][22]
Eye Irritation	-	Causes serious eye irritation	[21]

| Genotoxicity | - | Does not present a concern for genetic toxicity [[20] |

Applications in Food Products

Isoborneol's unique flavor profile makes it suitable for a range of food and beverage applications. It is typically used at low concentrations to impart specific flavor notes without being overpowering.

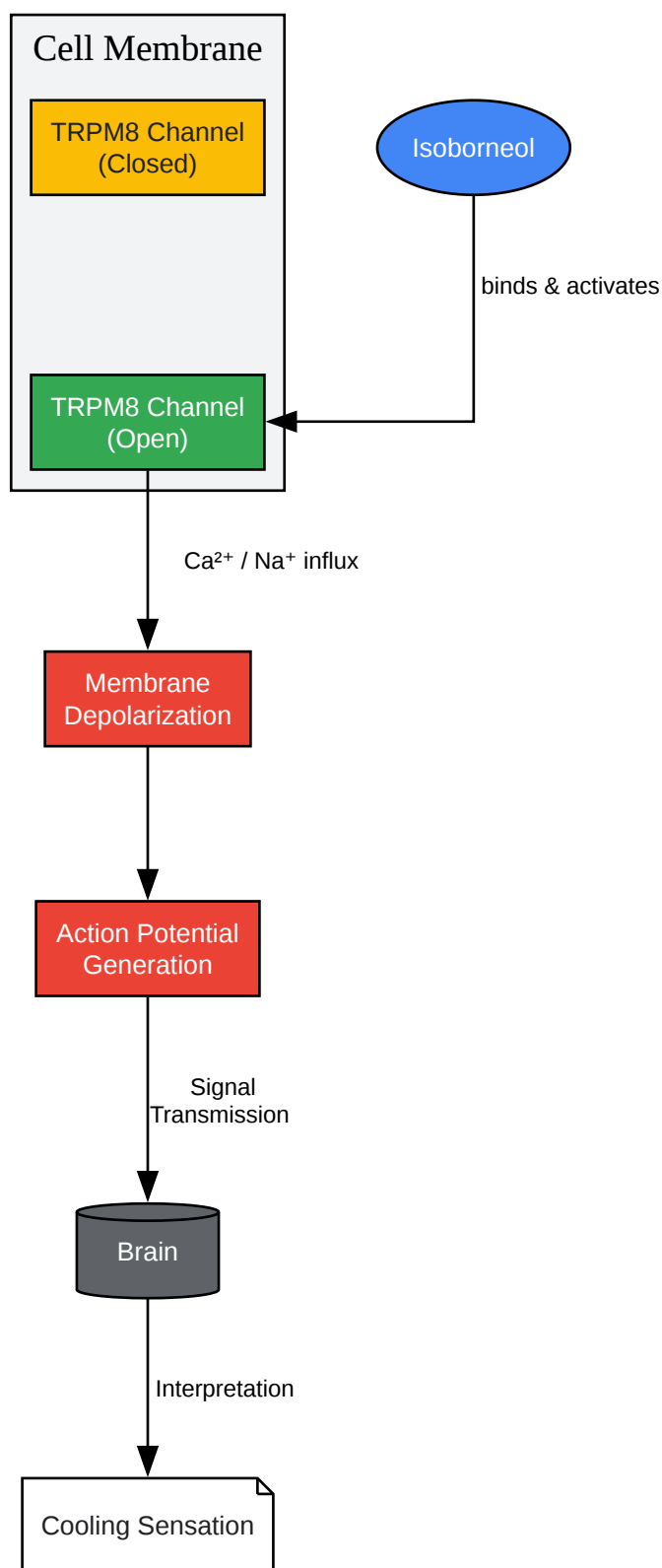
- Baked Goods: It can be found in products like gingerbread and carrot cake, where its spicy notes complement other spices.[2]
- Confectionery: In hard candies and chewing gum, it provides a cooling, minty, and fruity or spicy flavor.[2]

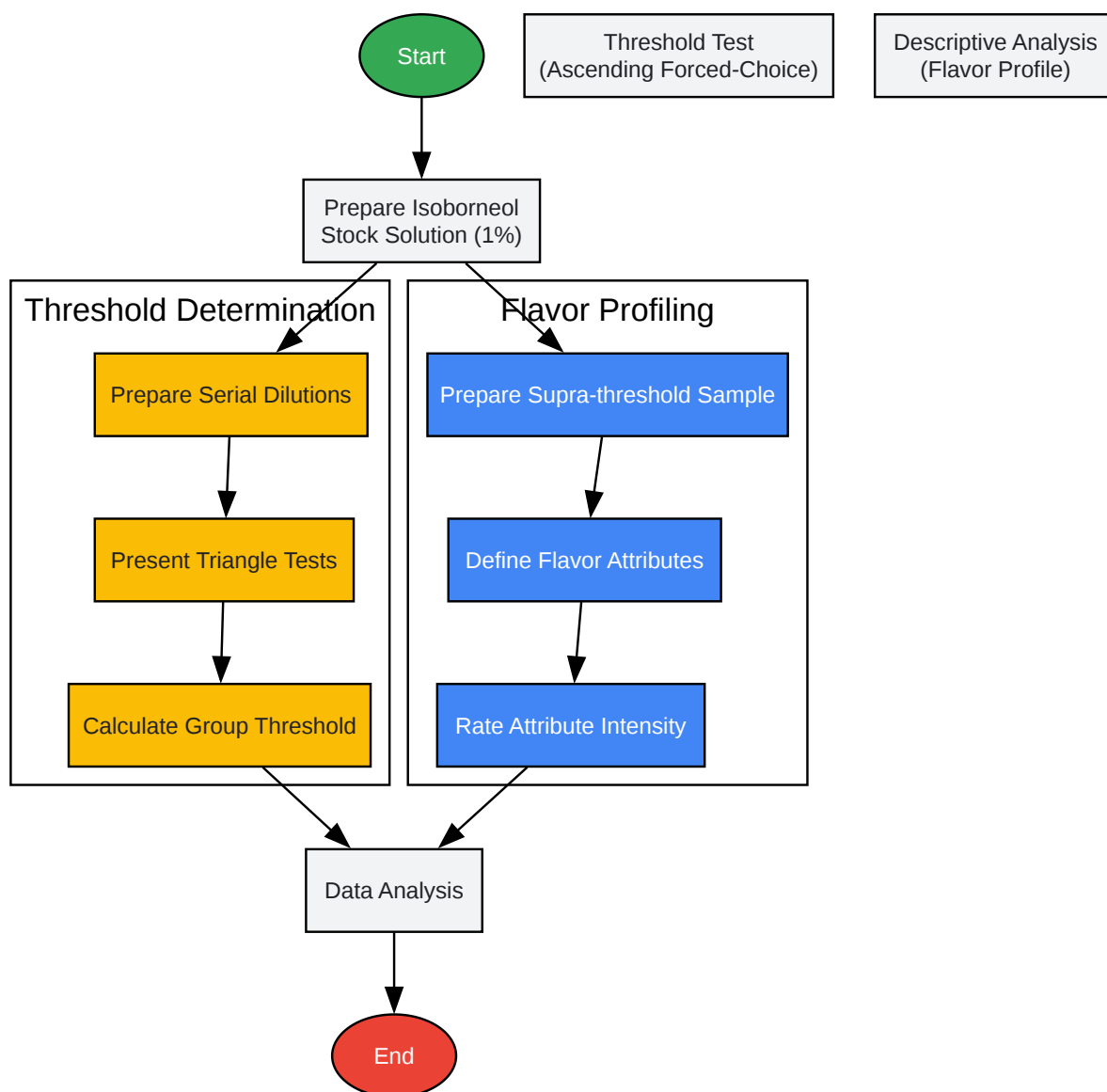
- Beverages: It is used in fruit-flavored sodas (e.g., orange, grape) to add complexity and a refreshing nuance.[\[2\]](#)

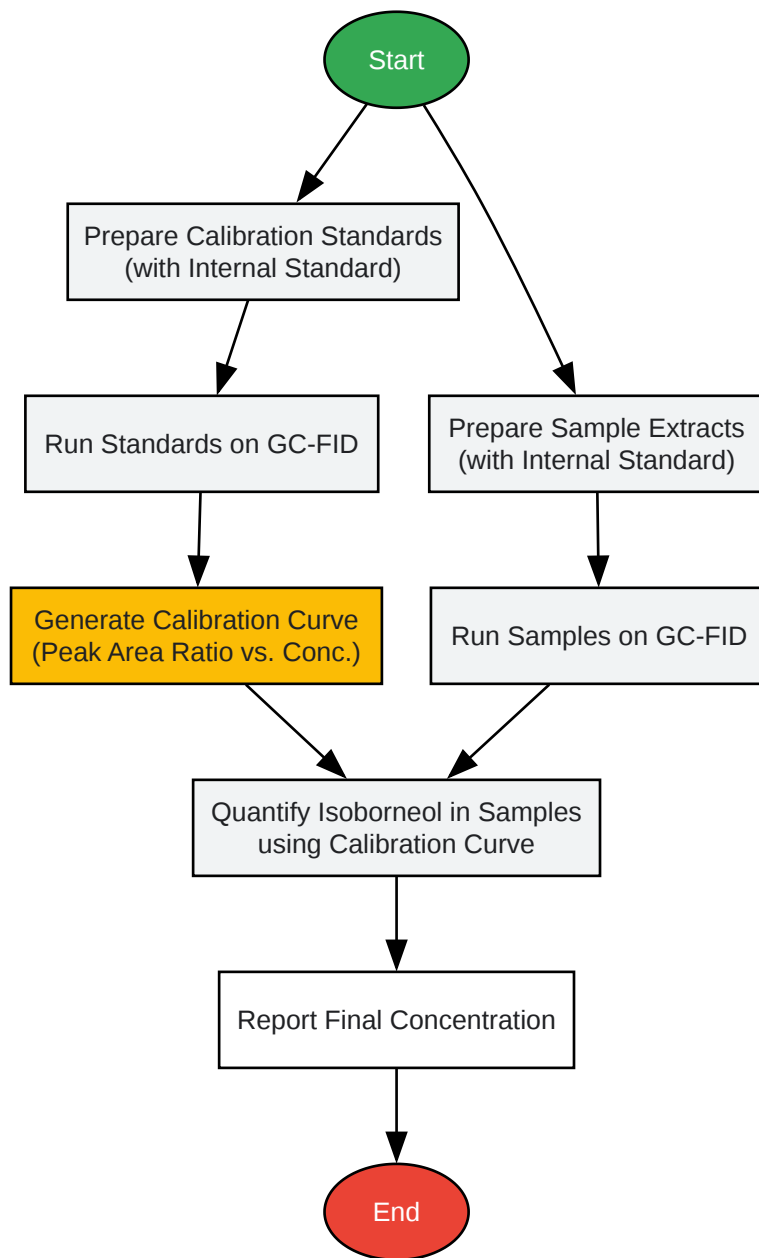
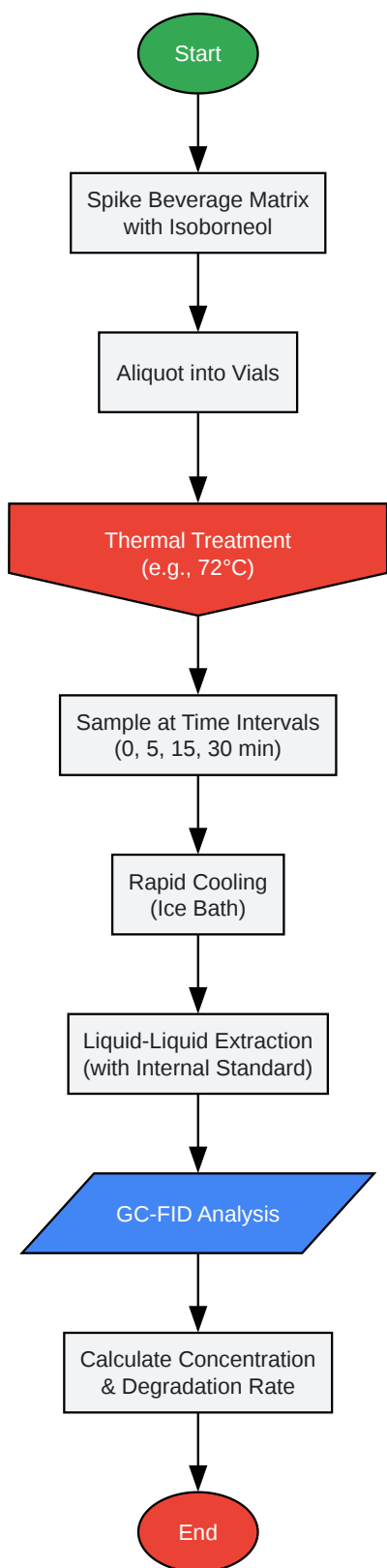
Usage levels are self-limiting; the amount added should be the minimum required to achieve the desired technical effect, in accordance with Good Manufacturing Practice (GMP).[\[17\]](#)[\[23\]](#)

Flavor Perception: TRPM8-Mediated Cooling Sensation

Similar to menthol, isoborneol is known to elicit a cooling sensation in the mouth.[\[2\]](#) This effect is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily expressed in sensory neurons. The binding of a cooling agent like isoborneol to the TRPM8 receptor triggers an influx of Ca^{2+} and Na^{+} ions, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the brain, where it is interpreted as a cooling sensation.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pediaa.com [pediaa.com]
- 2. ISOBORNEOL - Ataman Kimya [atamanchemicals.com]
- 3. leafwell.com [leafwell.com]
- 4. Showing Compound Isoborneol (FDB009636) - FooDB [foodb.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. scent.vn [scent.vn]
- 7. Isoborneol | C₁₀H₁₈O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. femaflavor.org [femaflavor.org]
- 9. dextro,laevo-isoborneol, 124-76-5 [thegoodscentcompany.com]
- 10. Isoborneol Flakes Manufacturers, Bhimseni Camphor Suppliers [silverlinechemicals.com]
- 11. Isoborneol = 95 , Stabilized FG 124-76-5 [sigmaaldrich.com]
- 12. Perfumers Apprentice - Isoborneol (Crystals) ** [shop.perfumersapprentice.com]
- 13. DL-Isoborneol CAS#: 124-76-5 [m.chemicalbook.com]
- 14. Isoborneol 95 124-76-5 [sigmaaldrich.com]
- 15. eybna.com [eybna.com]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]
- 18. WHO | JECFA [apps.who.int]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 21. fishersci.com [fishersci.com]

- 22. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Isoborneol as a Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047673#isoborneol-as-a-flavoring-agent-in-food-products>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com